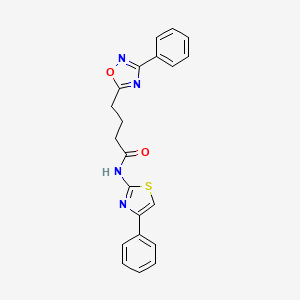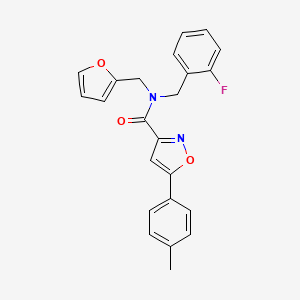
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide: , also known by its systematic name, is a complex organic compound. Let’s break down its structure:
- The core structure consists of a butanamide group (a four-carbon chain with an amide functional group) attached to two heterocyclic rings:
- The first ring is a 1,2,4-oxadiazole ring, which contains nitrogen and oxygen atoms.
- The second ring is a 1,3-thiazole ring, containing nitrogen and sulfur atoms.
This compound exhibits interesting properties due to the combination of these two heterocyclic moieties.
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for the preparation of this compound. Here are a couple of common methods:
-
Heterocyclization Approach:
- One approach involves the heterocyclization of appropriate precursors. For example, starting with a 3-phenyl-1,2,4-oxadiazole and a 4-phenyl-1,3-thiazole, the amide linkage can be formed to yield the target compound.
- Reaction conditions typically involve heating the reactants in a suitable solvent (e.g., DMF or DMSO) with a base (such as potassium carbonate) to facilitate the cyclization.
-
Multicomponent Reactions (MCRs):
- MCRs are efficient methods for constructing complex molecules. In this case, a multicomponent reaction involving three or more reactants could lead to the formation of the desired compound.
- For example, a one-pot reaction involving an isocyanide, an aldehyde, and a thiol could generate the target structure.
Industrial Production:
While industrial-scale production methods may not be widely documented for this specific compound, research laboratories often synthesize it for further investigation.
Chemical Reactions Analysis
The compound can undergo various reactions:
Oxidation: The thiazole and oxadiazole rings may be oxidized under appropriate conditions.
Reduction: Reduction of the carbonyl group in the amide can occur.
Substitution: The phenyl groups may undergo substitution reactions.
Common Reagents: Reagents like hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and various nucleophiles (for substitution) are relevant.
Major Products: The specific products depend on reaction conditions and substituents. For example, reduction of the amide could yield the corresponding amine.
Scientific Research Applications
This compound has diverse applications:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its heterocyclic structure, which often correlates with bioactivity.
Anticancer Agents: Some derivatives exhibit promising anticancer activity.
Antimicrobial Properties: Certain analogs show antibacterial or antifungal effects.
Photophysical Properties: The compound’s fluorescence properties make it useful in imaging and sensing applications.
Mechanism of Action
The exact mechanism of action depends on the specific derivative. potential targets include:
Enzymes: Interaction with enzymes involved in cell processes.
Receptors: Binding to specific receptors.
Cell Signaling Pathways: Modulation of intracellular signaling pathways.
Comparison with Similar Compounds
1,2,4-Oxadiazoles: These are known for their diverse biological activities.
1,3-Thiazoles: Commonly found in natural products and pharmaceuticals.
Properties
Molecular Formula |
C21H18N4O2S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C21H18N4O2S/c26-18(23-21-22-17(14-28-21)15-8-3-1-4-9-15)12-7-13-19-24-20(25-27-19)16-10-5-2-6-11-16/h1-6,8-11,14H,7,12-13H2,(H,22,23,26) |
InChI Key |
PFGFEIHRBBEOJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCC3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1H-imidazol-1-yl)propyl]-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11356075.png)
![5-(4-chlorophenyl)-N-cyclohexyl-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B11356078.png)
![2-(4-Chlorophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B11356082.png)

![1-(2-methoxyphenyl)-4-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11356099.png)
![N-{4-[methyl(phenyl)sulfamoyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11356112.png)
![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methylbenzamide](/img/structure/B11356114.png)
![13-(3-methoxyphenyl)-8-(4-methoxyphenyl)-3,5,10,10-tetramethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11356118.png)
![2-{[3-(4-Methylphenoxy)propyl]sulfanyl}-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B11356132.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide](/img/structure/B11356139.png)
![2-methyl-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11356142.png)

![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11356166.png)
![4-methoxy-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11356177.png)
